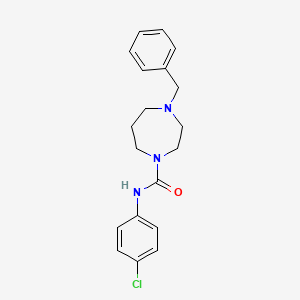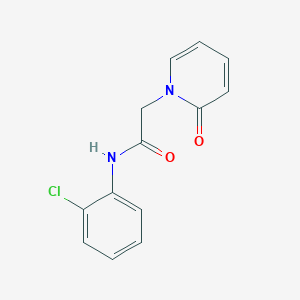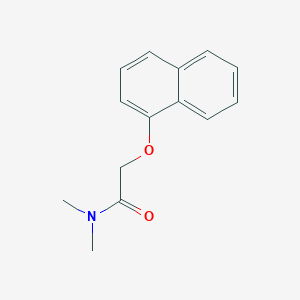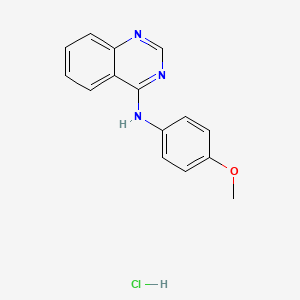
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes. It has been studied extensively for its potential use in scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is responsible for inhibiting neurotransmission in the brain. By enhancing the activity of the GABA-A receptor, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is able to produce its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide include reduced anxiety, sedation, and muscle relaxation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. However, it can also cause side effects such as drowsiness, dizziness, and impaired coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to produce anxiolytic and sedative effects. This makes it useful in studying anxiety disorders and sleep disorders. Additionally, its anticonvulsant properties make it useful in the study of epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. One area of research could focus on its potential use in the treatment of anxiety disorders and sleep disorders. Additionally, further studies could investigate its mechanism of action and potential interactions with other drugs. Finally, research could be conducted to develop new compounds with similar anxiolytic and sedative effects but with fewer side effects.
In conclusion, 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its anxiolytic, sedative, and anticonvulsant properties make it useful in the study of anxiety disorders, sleep disorders, and epilepsy. However, its side effects such as drowsiness and impaired coordination can limit its use in certain experiments. There are several future directions for the study of this compound, including its potential use in the treatment of anxiety disorders and the development of new compounds with similar effects and fewer side effects.
Métodos De Síntesis
The synthesis of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves the reaction of 4-chloroaniline with benzyl bromide in the presence of sodium hydride. The resulting compound is then reacted with 1,4-dichlorobutane to form the diazepane ring. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has been studied for its potential use in scientific research applications. It has been found to have anxiolytic and sedative effects, making it useful in the study of anxiety disorders and sleep disorders. Additionally, it has been studied for its potential use in the treatment of epilepsy and as an anticonvulsant.
Propiedades
IUPAC Name |
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-9-18(10-8-17)21-19(24)23-12-4-11-22(13-14-23)15-16-5-2-1-3-6-16/h1-3,5-10H,4,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUDCKRXGABLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

